Amino-PEG10-acid

PROTAC Linker Optimization Structure-Activity Relationship

PROTAC development requires precise linker lengths; PEG8 or PEG12 substitutions often fail due to suboptimal ternary complex geometry. Amino-PEG10-acid (CAS 1818294-41-5) provides exact 10-unit PEG spacing for SAR screening. - Enables exploration of ~50% greater end-to-end distance vs PEG8 - Supports DAR control in non-cleavable ADC intermediates - ≥99% monodisperse purity eliminates batch heterogeneity artifacts

Molecular Formula C23H47NO12
Molecular Weight 529.6 g/mol
CAS No. 1818294-41-5
Cat. No. B3247408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG10-acid
CAS1818294-41-5
Molecular FormulaC23H47NO12
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
InChIInChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26)
InChIKeySVXUSQJNNODUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG10-acid Technical Specifications


Amino-PEG10-acid (CAS 1818294-41-5) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker featuring a primary amine group at one terminus and a carboxylic acid group at the other, separated by precisely ten ethylene glycol repeat units . The compound has a molecular formula of C23H47NO12 and a molecular weight of 529.62 g/mol . It is categorized as a PEG-based PROTAC linker and can also be employed in the synthesis of antibody-drug conjugates (ADCs) . The defined chain length and terminal functional groups enable covalent conjugation to biomolecules, surfaces, and small-molecule payloads via standard amide bond-forming chemistry .

Risks of Substituting Amino-PEG10-acid


Substituting Amino-PEG10-acid with a linker of different PEG chain length (e.g., PEG4, PEG8, or PEG12) or with an alternative terminal functional group without empirical validation introduces substantial risk of experimental failure. PROTAC ternary complex formation is exquisitely sensitive to linker length; variations of even a single ethylene glycol unit can shift the spatial orientation between the E3 ligase and target protein, altering the degradation efficiency by an order of magnitude [1]. In antibody-drug conjugates, linker length directly modulates drug-to-antibody ratio (DAR), payload release kinetics, and hydrodynamic radius, each of which affects pharmacokinetic exposure and therapeutic index [2]. Monodisperse PEG linkers such as Amino-PEG10-acid provide defined molecular architecture, whereas polydisperse alternatives introduce batch-to-batch heterogeneity that confounds structure-activity relationship (SAR) interpretation and regulatory analytical validation [1]. Therefore, procurement decisions must be guided by the specific quantitative differentiation outlined below.

Amino-PEG10-acid vs. PEG Analogs: Key Evidence


PEG10 Chain Length: Degradation Activity

A 2026 structure-activity relationship study of Retro-2-based PROTACs demonstrated that GSPT1 degradation efficiency is directly dependent on PEG linker chain length, with the study explicitly testing PEG2, PEG4, PEG6, PEG8, and PEG10 variants and showing for the first time that linker length dictates degradation outcomes [1]. Separately, an industry analysis notes that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to reduced cellular EC50 values [2]. Amino-PEG10-acid, with its 10-unit PEG chain, occupies a distinct conformational space that extends beyond the PEG4-PEG8 'gold standard' range, offering additional reach for target proteins with large domain rearrangements or distant ligase binding pockets [2].

PROTAC Linker Optimization Structure-Activity Relationship

Purity and Monodispersity Specifications

The purity of Amino-PEG10-acid varies significantly across commercial sources, directly impacting downstream experimental reproducibility. One vendor reports a purity specification of 99.07% for Amino-PEG10-acid (CAS 2170987-85-4, the propionic acid variant) , while other suppliers list purity at ≥95% or >95% . In contrast, shorter-chain analogs such as Amino-PEG4-acid are offered at ≥98% purity . The presence of sub-stoichiometric truncated PEG oligomers (e.g., PEG9 or PEG8 impurities) can out-compete the intended degrader for target protein binding, seed aggregates, or artifactually increase cytotoxicity, thereby skewing DC50 values and compromising SAR interpretation [1].

Monodisperse PEG Purity Batch-to-Batch Consistency

Solubility and Hydrodynamic Radius

Monodisperse PEG chains enhance the aqueous solubility of hydrophobic PROTAC ligands and ADC payloads by acting as hydrophilic spacers [1]. Amino-PEG10-acid, with its 10-unit PEG chain (MW 529.62), provides substantially greater hydrophilicity than shorter-chain analogs such as Amino-PEG4-acid (MW 265.30) . This increased PEG length translates to a larger hydrodynamic radius, which reduces the rate of renal filtration and prolongs plasma half-life in vivo . Conversely, Amino-PEG20-acid (MW 970.15) may introduce excessive flexibility and steric bulk that destabilizes ternary complex formation in PROTAC applications [1].

Solubility Pharmacokinetics Renal Clearance

End-Group Reactivity and Conjugation Efficiency

Amino-PEG10-acid contains both a primary amine and a carboxylic acid group at opposite termini, enabling sequential bioconjugation without the need for protecting group manipulations . The amine terminus reacts with activated NHS esters, carboxylic acids (with EDC/DCC), or carbonyls to form stable amide bonds, while the carboxylic acid terminus can be coupled to primary amines . This heterobifunctionality contrasts with monofunctional PEG analogs such as m-PEG10-COOH (CAS 2409969-94-2) or m-PEG10-amine [1], which lack one reactive handle and thus limit the range of accessible conjugate architectures to a single attachment point.

Bioconjugation Amide Coupling PEGylation

Amino-PEG10-acid Application Scenarios


PROTAC Linker Optimization with Extended Reach

Amino-PEG10-acid is optimally deployed in structure-activity relationship (SAR) studies where PEG4, PEG6, and PEG8 linkers have failed to achieve productive ternary complex formation between the E3 ligase and target protein. The 10-unit PEG chain provides approximately 50% greater end-to-end distance than PEG8, enabling exploration of conformational space for target proteins with buried binding pockets or those undergoing large domain rearrangements upon ligand binding [1]. Users should incorporate Amino-PEG10-acid into parallel linker-length screening arrays alongside PEG4, PEG6, and PEG8 variants to identify the optimal degradation efficiency window, as documented in the Retro-2-based PROTAC study linking GSPT1 degradation to PEG chain length [2].

ADC Intermediate: Defined Hydrophilicity

Amino-PEG10-acid serves as a non-cleavable ADC linker intermediate where the 10-unit PEG spacer imparts sufficient hydrophilicity to solubilize hydrophobic payloads (e.g., maytansinoids, auristatins) while avoiding the excessive steric bulk and flexibility of longer PEG chains (e.g., PEG20) that may interfere with antibody binding [1]. The amine terminus enables conjugation to antibody lysine residues or engineered cysteine sites, while the carboxylic acid terminus allows subsequent attachment of the cytotoxic payload via amide bond formation. This defined architecture supports precise drug-to-antibody ratio (DAR) control, a critical parameter for ADC efficacy and safety [2].

High-Reproducibility Bioconjugation

For laboratories requiring batch-to-batch consistency and reproducible conjugation yields, procurement of Amino-PEG10-acid with verified monodispersity and purity ≥99% is essential [1]. This specification minimizes the confounding effects of truncated PEG oligomers (e.g., PEG9, PEG8) that can compete for binding sites, seed aggregates, or produce artifactual cytotoxicity readouts in cell-based assays. Applications include the preparation of homogeneous protein-PEG conjugates for pharmacokinetic studies, surface functionalization of nanoparticles for targeted drug delivery, and the construction of fluorescent probes where defined spacing between fluorophore and biomolecule is critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG10-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.